2-(5,7-diphenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a unique structure combining triazolo and pyrimidine rings, which contributes to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimido compounds in the presence of triethylamine . The reaction conditions often include heating under reflux in ethanol or other suitable solvents to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential antimicrobial, anticancer, and anti-inflammatory activities. It is being studied for its ability to inhibit specific enzymes and pathways involved in disease processes.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: The compound is used to study molecular interactions and pathways in biological systems, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolo and pyrimidine rings allow it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to the disruption of critical biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities and applications.
1,3,4-Thiadiazoles: Known for their antimicrobial and anticancer properties.
Thiazoles: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
2-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE stands out due to its unique combination of triazolo and pyrimidine rings, which confer distinct chemical properties and biological activities. Its potential for diverse applications in medicinal chemistry and materials science further highlights its uniqueness compared to other similar compounds.
Properties
Molecular Formula |
C25H17N5O2 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-(5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C25H17N5O2/c31-22-18-13-7-8-14-19(18)23(32)29(22)25-27-24-26-20(16-9-3-1-4-10-16)15-21(30(24)28-25)17-11-5-2-6-12-17/h1-15,21H,(H,26,27,28) |
InChI Key |
VGPKKZSQZLHOAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)N4C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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